Olaparib-d8

Therapeutic Drug Monitoring LC-MS/MS Method Validation PARP Inhibitor Bioanalysis

Select Olaparib-d8 for validated LC-MS/MS quantification. Unlike -d4/d5 analogs, its eight deuterium atoms on the cyclopropane ring provide a definitive +8 Da mass shift, ensuring complete separation from the analyte's isotopic envelope and eliminating cross-talk. This specification is critical for achieving the ≤9.3% precision at 10 ng/mL LLOQ required by FDA/EMA guidelines for therapeutic drug monitoring and ANDA submissions. Insist on a Certificate of Analysis documenting chemical purity (≥98%) and isotopic enrichment (98 atom% D).

Molecular Formula C24H23FN4O3
Molecular Weight 442.5 g/mol
Cat. No. B11931777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlaparib-d8
Molecular FormulaC24H23FN4O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
InChIInChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i9D2,10D2,11D2,12D2
InChIKeyFDLYAMZZIXQODN-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olaparib-d8: A Deuterated PARP Inhibitor Internal Standard for LC-MS/MS Bioanalysis and Pharmacokinetic Quantification


Olaparib-d8 (CAS 2143107-52-0; synonyms AZD2281-d8, KU0059436-d8) is an octa-deuterated stable isotope-labeled analog of the FDA-approved PARP inhibitor olaparib . The compound incorporates eight deuterium atoms into the cyclopropane moiety of the phthalazinone core, yielding a molecular mass shift of +8 Da relative to unlabeled olaparib while preserving near-identical physicochemical properties . Unlike the parent drug used for therapeutic intervention, Olaparib-d8 is exclusively employed as a mass spectrometry internal standard (IS) for quantitative bioanalysis of olaparib in human plasma [1], tumor tissue [2], and dried blood spot (DBS) matrices [3], enabling precise therapeutic drug monitoring and pharmacokinetic studies in clinical and preclinical settings.

Why Olaparib-d8 Cannot Be Substituted with Alternative Olaparib Isotopologues or Structural Analogs for Regulatory-Compliant Quantification


Substituting Olaparib-d8 with alternative deuterated forms (e.g., Olaparib-d4, Olaparib-d5), 13C-labeled analogs, or non-isotopic internal standards introduces quantifiable performance degradation in LC-MS/MS bioanalysis that directly impacts method validation outcomes and regulatory acceptance. Deuterium-labeled compounds may exhibit retention time shifts relative to the analyte due to altered hydrophobicity from C-D bond polarization differences, potentially compromising matrix effect compensation when ion suppression conditions vary across the chromatographic peak [1]. The specific -d8 labeling pattern (eight deuterium atoms on the cyclopropane ring) provides a +8 Da mass shift that ensures complete baseline separation from the natural isotopic envelope of unlabeled olaparib, whereas -d4 or -d5 analogs with fewer deuterium substitutions risk isotopic cross-talk and reduced signal-to-noise discrimination at lower quantification limits [2]. Furthermore, regulatory guidance from FDA and EMA emphasizes that stable isotope-labeled internal standards are the preferred approach for bioanalytical method validation in GLP environments, with acceptance criteria (±15% accuracy and precision) that may not be reliably achieved using structurally dissimilar internal standards [3]. The following evidence quantifies the specific performance advantages of Olaparib-d8 over comparators.

Olaparib-d8: Quantitative Comparative Evidence for Procurement and Method Development Decisions


Assay Precision and Accuracy with Olaparib-d8 versus Non-Isotopic Internal Standard in Human Plasma

In a fully GLP-validated LC-MS/MS assay for olaparib quantification in human plasma using Olaparib-d8 as the deuterated internal standard, the method achieved intra-assay accuracy within ±7.6% of nominal concentration and intra-assay precision ≤9.3% at the lower limit of quantification (LLOQ, 10 ng/mL), with precision ≤5.7% at higher concentrations [1]. This represents the first regulatory-compliant olaparib bioanalytical method validated per FDA and EMA guidelines. In contrast, an HPLC-UV method employing imatinib as a non-isotopic structural analog internal standard achieved a narrower linear range of 100-10,000 ng/mL with a higher LLOQ of 100 ng/mL [2]. While the imatinib-based method reported a calibration r² of 0.9998, the FDA and EMA guidelines explicitly recommend stable isotope-labeled internal standards for LC-MS/MS methods requiring high sensitivity and matrix effect compensation in clinical pharmacokinetic studies [1].

Therapeutic Drug Monitoring LC-MS/MS Method Validation PARP Inhibitor Bioanalysis

UPLC-MS/MS Clinical TDM Validation: Olaparib-d8 Normalized Quantification in Ovarian Cancer Patients

A 2025 UPLC-MS/MS method using Olaparib-d8 as the internal standard for clinical therapeutic drug monitoring (TDM) of ovarian cancer patients validated a linear range of 100-10,000 ng/mL with R² = 0.9988 [1]. The method demonstrated intra-day and inter-day precision with RSD <15% across the calibration range, meeting the FDA bioanalytical method validation acceptance criterion of ±15% (or ±20% at LLOQ). Accuracy ranged from 98.59% to 111.08%. This clinical validation directly contrasts with label-free fluorescence platforms (MW-FLR and HPLC-FD) for olaparib quantitation, which achieved recovery ≥98.2% and RSD ≤2.89% but were limited to linear ranges of 25-1000 ng/mL (MW-FLR) and 5-200 ng/mL (HPLC-FD) [2]. The UPLC-MS/MS method with Olaparib-d8 offers a 10-fold wider upper linear range (10,000 ng/mL vs. 1000 ng/mL) than the fluorescence platform, enabling direct quantification of patient samples without dilution for concentrations exceeding 1000 ng/mL.

Clinical Therapeutic Drug Monitoring UPLC-MS/MS Ovarian Cancer

Mass Spectrometry Imaging Quantification: Single-Pixel Spatial Resolution Enabled by Deuterated Internal Standard Normalization

A quantitative mass spectrometry imaging (MSI) method for visualizing olaparib tumor distribution applied normalization by deuterated internal standard (Olaparib-d8) to achieve reliable single-pixel absolute quantification in human ovarian tumor xenografts [1]. The method was validated for precision, accuracy, linearity, repeatability, and limit of detection. This represents the first demonstration of quantitative spatial distribution measurement for PARP inhibitors in tumor tissue, a capability that cannot be achieved using non-spatially resolved homogenate-based LC-MS/MS methods lacking deuterated internal standard pixel-level normalization. The deuterated IS normalization corrected for pixel-to-pixel ionization efficiency variations inherent in MSI, enabling absolute concentration mapping across heterogeneous tumor regions.

Mass Spectrometry Imaging Tumor Drug Distribution Spatial Quantification

Isotopic Purity and Chemical Purity Specifications: Olaparib-d8 versus -d4 and -d5 Analogs

Olaparib-d8 from major commercial suppliers (MedChemExpress, BOC Sciences, Alfa Chemistry) is supplied with specified isotopic enrichment of ≥98 atom% D and chemical purity of ≥95-99.88% by HPLC . The octa-deuteration pattern (+8 Da mass shift) provides a larger mass separation from the unlabeled analyte compared to the -d4 analog (+4 Da), which reduces the risk of isotopic peak overlap from the natural abundance M+2/M+4 isotopologues of olaparib (C24H23FN4O3, MW 434.46). The natural isotopic abundance of 13C (1.1%) and 15N (0.37%) in olaparib generates a measurable M+4 signal that could interfere with Olaparib-d4 quantification at low analyte concentrations. The -d8 labeling pushes the IS signal completely outside the natural isotopic envelope of unlabeled olaparib, minimizing cross-talk in MRM transitions [1].

Stable Isotope Labeling Quality Control Internal Standard Procurement

Olaparib-d8: Validated Application Scenarios Based on Quantitative Comparative Evidence


GLP-Compliant Therapeutic Drug Monitoring in Oncology Clinical Trials

For clinical research organizations (CROs) and hospital pharmacology laboratories conducting therapeutic drug monitoring of olaparib in ovarian or breast cancer patients, Olaparib-d8 enables validated LC-MS/MS methods with LLOQ of 10 ng/mL, precision ≤9.3% at LLOQ, and linear range extending to 10,000 ng/mL [1][2]. This performance meets FDA and EMA bioanalytical method validation guidelines [1]. Alternative non-isotopic internal standards (e.g., imatinib) cannot reliably achieve LLOQs below 100 ng/mL [3], limiting their utility for detecting sub-therapeutic trough concentrations.

Intratumoral Pharmacokinetic Studies Requiring Spatial Drug Distribution Mapping

For translational oncology researchers investigating PARP inhibitor penetration and heterogeneity in solid tumors, Olaparib-d8 is essential for mass spectrometry imaging (MSI) applications requiring pixel-level normalization [4]. This approach enables absolute quantification of olaparib across tumor subregions, providing spatial drug distribution data that tumor homogenate LC-MS/MS cannot generate [4]. The deuterated internal standard corrects for tissue-specific matrix effects that vary across tumor microenvironments, enabling reliable single-pixel concentration determination.

Regulatory Bioanalytical Method Development for ANDA and DMF Submissions

For pharmaceutical analytical development laboratories preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic olaparib formulations, Olaparib-d8 is supplied with comprehensive Certificates of Analysis documenting chemical purity (≥95-99.88%) and isotopic enrichment (98 atom% D) . The +8 Da mass shift of the -d8 isotopologue minimizes isotopic cross-talk in MRM transitions compared to -d4 or -d5 analogs, reducing method failure risk during validation [5]. This specification compliance is critical for regulatory submissions requiring demonstrated method robustness and IS stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olaparib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.